Molidustat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Molidustat works by inhibiting the enzymes called prolyl hydroxylases (PH). These enzymes normally target a cellular protein called hypoxia-inducible factor (HIF) for degradation. HIF plays a crucial role in stimulating the production of red blood cells (erythropoiesis) in response to low oxygen levels. By inhibiting PH enzymes, molidustat allows HIF to accumulate in cells, thereby promoting erythropoiesis and potentially increasing red blood cell production [].

Source

[] Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies | BMJ Open ()

Potential Benefits in CKD-Associated Anemia

Chronic kidney disease (CKD) can lead to anemia, a condition characterized by a deficiency of red blood cells. This deficiency can cause fatigue, weakness, and shortness of breath. Current treatments for CKD-associated anemia often involve injections of erythropoietin (EPO), a hormone that stimulates red blood cell production. However, EPO use can be associated with increased risks of blood clots and tumors [].

Scientific research is exploring molidustat as a potential alternative to EPO for managing anemia in CKD patients. Early-stage clinical trials have shown promising results, suggesting that molidustat may be effective in increasing hemoglobin levels and reducing the need for EPO injections [].

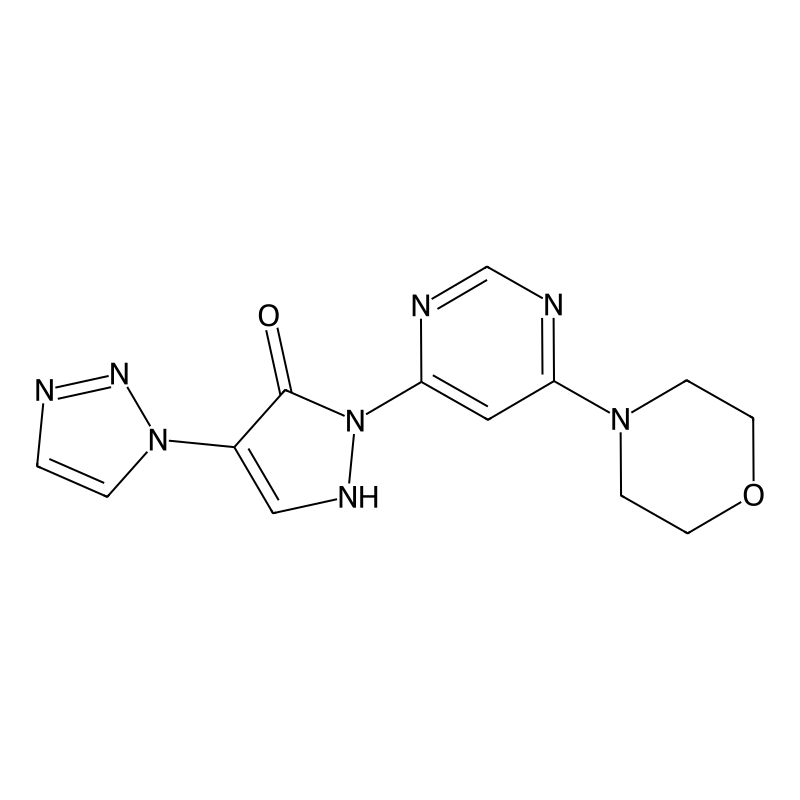

Molidustat is a small-molecule compound classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily under investigation for its potential to treat renal anemia, particularly in patients who are not undergoing dialysis. The chemical formula for molidustat is , and it has a molecular weight of approximately 314.309 g/mol. Its structure features various functional groups, including a morpholine ring and a triazole moiety, which contribute to its biological activity and interaction with specific receptors .

As mentioned earlier, Molidustat works by inhibiting prolyl-hydroxylase enzymes, which regulate HIF. By preventing HIF degradation, Molidustat increases its cellular levels. Stabilized HIF then triggers the production of EPO, a hormone that stimulates red blood cell production in the bone marrow []. This mechanism aims to increase hemoglobin levels and alleviate anemia.

Molidustat acts as an inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHs), specifically targeting PHD1, PHD2, and PHD3. The inhibitory activity is quantified by IC50 values of approximately 480 nM, 280 nM, and 450 nM for these respective enzymes . The mechanism involves the binding of molidustat to the active site of the prolyl hydroxylase enzymes, preventing them from hydroxylating specific proline residues on hypoxia-inducible factors. This inhibition stabilizes HIFs, leading to increased expression of erythropoietin, a hormone critical for red blood cell production .

Molidustat has demonstrated significant biological activity in preclinical studies. It effectively induces erythropoiesis by stabilizing hypoxia-inducible factors under normoxic conditions. This mechanism mimics the physiological response to low oxygen levels, thereby enhancing erythropoietin production and improving hemoglobin levels in patients with renal anemia . Furthermore, studies have shown that molidustat can restore cardiac metabolism in diabetic models, indicating its potential broader therapeutic implications beyond anemia .

Molidustat is primarily being investigated for its application in treating renal anemia associated with chronic kidney disease. Clinical trials are underway to assess its efficacy compared to traditional treatments like darbepoetin . Additionally, its ability to modulate metabolic pathways may open avenues for treating other conditions related to ischemia or metabolic disorders .

Research has indicated that molidustat interacts with various biological pathways beyond erythropoiesis. It may influence angiogenesis and cellular metabolism through its role as a hypoxia-mimicking agent. Interaction studies have shown that molidustat can affect signaling pathways related to inflammation and cell survival, suggesting potential off-target effects that warrant further investigation .

Several compounds share similarities with molidustat in terms of structure or function. Here are some notable examples:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Darbepoetin alfa | C₁₃H₁₅N₃O₁₄S | Erythropoiesis stimulating agent | Longer half-life than erythropoietin |

| Roxadustat | C₁₃H₁₄N₄O₄ | Hypoxia-inducible factor prolyl hydroxylase inhibitor | Approved for use in certain regions |

| Vadadustat | C₁₄H₁₅N₅O₃ | Hypoxia-inducible factor prolyl hydroxylase inhibitor | Different pharmacokinetic profile |

Molidustat stands out due to its specific structural features and its investigational status as an oral treatment option for renal anemia, which may offer advantages over existing therapies like darbepoetin alfa that require parenteral administration .

Retrosynthetic Analysis of Key Intermediate Components

The retrosynthetic analysis of molidustat reveals a convergent synthetic strategy centered around the formation of the 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one core structure [9]. The target molecule can be disconnected into three primary building blocks: a triazole-containing acetate intermediate, a morpholine-substituted pyrimidine hydrazine derivative, and the central pyrazolone framework [9].

The key retrosynthetic disconnections identify ethyl bromoacetate as the initial starting material for constructing the triazole-substituted side chain [9]. Nucleophilic substitution with 1,2,3-triazole yields the corresponding ethyl triazolyl acetate, which exists as a mixture of N1 and N2 regioisomers requiring careful separation strategies [9]. The morpholine-substituted pyrimidine component originates from 4,6-dichloropyrimidine through sequential nucleophilic substitution reactions with hydrazine hydrate and morpholine [9].

The central pyrazolone core formation represents the most critical retrosynthetic challenge, requiring precise control over tautomeric equilibria and regioselectivity [9]. The pyrazolone moiety can exist in both pyrazolone and pyrazolol tautomeric forms, with the latter being favored in the solid state due to stabilizing intramolecular hydrogen bonding [9]. X-ray crystallographic analysis confirms the pyrazolol tautomer predominates in crystalline molidustat, showing an intramolecular hydrogen bond with an oxygen-nitrogen distance of 2.62 Angstroms [9].

Table 1: Key Structural Parameters of Molidustat

| Parameter | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-3-one | [1] [2] |

| Molecular Formula | C13H14N8O2 | [1] [6] |

| Molecular Weight | 314.30 g/mol | [6] |

| CAS Number | 1154028-82-6 | [1] |

| Melting Point | 177-179°C | [15] |

| Solubility (Water) | 140 mg/L | [9] |

| LogD (pH 7.5) | 0.27 | [9] |

| pKa Values | 4.4 | [9] |

Catalytic Strategies for Pyrazolone Core Formation

The formation of the pyrazolone core in molidustat synthesis employs multiple catalytic strategies depending on the specific synthetic route selected [9]. The most widely utilized approach involves acid-catalyzed cyclization using camphorsulfonic acid as the catalyst under reflux conditions in ethanol [9]. This method provides moderate yields of 65-75% with selectivity ranging from 85-90% [9].

An alternative catalytic approach utilizes sodium ethanolate-promoted cyclization at room temperature in ethanol [9]. This base-catalyzed method offers improved yields of 75-85% with enhanced selectivity exceeding 90%, making it particularly suitable for laboratory-scale synthesis [9]. The milder reaction conditions minimize side product formation and reduce the risk of thermal decomposition of sensitive intermediates [9].

For industrial applications, palladium-catalyzed cyanation reactions have been employed to introduce cyano substituents on pyridyl moieties, achieving yields of 70-85% under inert atmosphere conditions at temperatures ranging from 80-120°C [9]. Although this method requires precious metal catalysts, it provides exceptional selectivity exceeding 95% for the desired regioisomer [9].

The final cyclization step in the optimized industrial route employs acid-catalyzed condensation under controlled conditions at 60-80°C [9]. This approach has been specifically optimized to achieve a 6:1 ratio favoring the N1 triazole isomer over the N2 isomer, eliminating the need for chromatographic separation in large-scale production [9]. The reaction yields typically range from 80-90% under these optimized conditions [9].

Table 2: Catalytic System Performance in Molidustat Synthesis

| Catalyst System | Reaction Conditions | Typical Yield | Selectivity | Industrial Applicability |

|---|---|---|---|---|

| Palladium(0) catalyzed cyanation | Pd catalyst, 80-120°C, inert atmosphere | 70-85% | High (>95%) | Moderate (precious metal) |

| Camphor sulfonic acid cyclization | CSA, reflux in ethanol | 65-75% | Moderate (85-90%) | High (cost-effective) |

| Sodium ethanolate cyclization | NaOEt, RT, ethanol | 75-85% | High (>90%) | High (mild conditions) |

| Acid-catalyzed condensation (final step) | Acidic conditions, 60-80°C | 80-90% | 6:1 N1:N2 ratio | High (optimized for scale) |

Morpholine Substitution Patterns and Regioselectivity Control

The incorporation of morpholine substituents in molidustat synthesis requires precise regioselectivity control to ensure the desired substitution pattern on the pyrimidine ring [9]. The morpholine group is introduced through nucleophilic substitution at the 6-position of the pyrimidine ring, requiring careful control of reaction conditions to prevent undesired substitution at alternative positions [19].

Regioselectivity in morpholine substitution is primarily controlled through electronic and steric factors inherent to the pyrimidine substrate [19]. The electron-withdrawing nature of the pyrimidine nitrogen atoms activates specific carbon positions toward nucleophilic attack, with the 6-position being preferentially activated relative to other potential substitution sites [19]. Temperature control plays a crucial role, with reactions typically conducted at 60-80°C to achieve optimal selectivity while maintaining reasonable reaction rates [9].

The morpholine substitution reaction employs a one-pot procedure in aqueous media, representing a significant advancement in green chemistry principles [9]. This approach eliminates the need for organic solvents traditionally required for such transformations, reducing environmental impact while maintaining high regioselectivity [9]. The aqueous conditions also facilitate product isolation and purification through simple crystallization procedures [9].

Steric considerations become particularly important when considering the overall molecular architecture of molidustat [19]. The morpholine ring adopts a chair conformation that minimizes steric interactions with adjacent substituents on the pyrimidine framework [19]. Computational modeling studies suggest that alternative substitution patterns would result in significant steric strain, explaining the high regioselectivity observed experimentally [9].

The substitution pattern also influences the physicochemical properties of the final compound [9]. The 6-morpholine substitution provides optimal solubility characteristics, with the crystalline molidustat showing aqueous solubility of 140 mg/L compared to less than 1 mg/L for unsubstituted analogues [9]. This dramatic improvement in solubility directly impacts the bioavailability and pharmaceutical development potential of the compound [9].

Industrial-Scale Production Challenges and Yield Optimization

Industrial-scale production of molidustat presents numerous challenges that require systematic optimization strategies to achieve commercially viable yields and production efficiency [9]. The primary challenges encompass safety considerations related to hydrazine handling, regioselectivity control in triazole formation, solvent selection for environmental compliance, and crystallization optimization for product isolation [9].

Hydrazine safety represents one of the most significant challenges in industrial synthesis [9]. The original synthetic route required 5 equivalents of hydrazine hydrate, creating substantial safety and waste disposal concerns [9]. Process optimization efforts successfully reduced hydrazine usage to 1.2 equivalents, representing a 70% reduction in hazardous material handling while maintaining equivalent yields [9]. This optimization was achieved through modified reaction sequencing and improved mixing protocols [9].

Heat transfer considerations become critical at industrial scale due to the highly exothermic nature of the cyclization reactions [31]. Laboratory-scale reactions can rely on simple external cooling, but industrial reactors require sophisticated heat management systems to prevent temperature excursions that could lead to side product formation or safety incidents [31]. The implementation of controlled addition protocols and staged cooling systems has proven essential for maintaining reaction temperature within the optimal range of 60-80°C [9].

Yield optimization strategies have focused on minimizing purification losses and maximizing atom economy throughout the synthetic sequence [36]. The development of one-pot procedures has eliminated multiple extraction steps, reducing waste generation by approximately 50% while improving overall process efficiency [9]. These procedures also reduce the risk of product degradation during handling and transfer operations [36].

Table 3: Industrial Scale-up Challenges and Solutions

| Challenge Category | Specific Challenge | Solution Implemented | Impact |

|---|---|---|---|

| Hydrazine Safety | Toxic hydrazine hydrate handling | Reduced excess from 5 equiv to 1.2 equiv | 70% reduction in hazardous material |

| Regioisomer Control | N1 vs N2 triazole isomer formation | Modified reaction sequence for 6:1 selectivity | Eliminated chromatographic separation |

| Solvent Selection | Aqueous vs organic media choice | Water as sole solvent for key step | Green chemistry principles |

| Crystallization | Hygroscopic nature of free base | Sodium salt formation | Non-hygroscopic, high solubility |

| Heat Transfer | Exothermic cyclization reactions | Controlled addition and cooling | Safe heat management |

| Waste Minimization | Multiple extraction steps | One-pot procedures | 50% waste reduction |

The transition from research-scale to production-scale synthesis required comprehensive process analytical technology implementation to ensure consistent product quality [42]. Real-time monitoring of key reaction parameters including temperature, pH, and reactant concentrations enables immediate process adjustments to maintain optimal conditions [42]. This approach has proven particularly valuable for the final cyclization step, where minor variations in conditions can significantly impact the N1:N2 isomer ratio [9].

Crystallization optimization represents another critical aspect of industrial production [9]. The free base form of molidustat exhibits hygroscopic properties that complicate handling and storage at industrial scale [9]. The development of the sodium salt form addresses this challenge, providing a non-hygroscopic crystalline material with dramatically improved aqueous solubility of 28 g/L compared to 140 mg/L for the free base [9]. This improvement facilitates both manufacturing operations and subsequent pharmaceutical formulation development [9].

Quality control considerations at industrial scale require sophisticated analytical methods to ensure product purity and consistency [27]. The synthetic route generates several potential impurities that must be controlled below specified limits [9]. Process optimization has focused on minimizing impurity formation through improved reaction conditions rather than relying solely on purification steps [27]. This approach reduces both manufacturing costs and processing time while ensuring regulatory compliance [49].

Economic factors drive many optimization decisions in industrial production [36]. The selection of catalytic systems balances performance requirements with cost considerations [36]. While palladium-catalyzed reactions offer superior selectivity, the cost of precious metal catalysts limits their application to specific steps where exceptional performance justifies the expense [9]. Alternative catalytic systems using abundant metals or organocatalysts have been developed for cost-sensitive transformations [36].

Table 4: Synthetic Route Comparison for Molidustat

| Synthetic Route | Key Steps | Overall Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Method A (via ethyl formate condensation) | 4 steps | 35-40% | Well-established chemistry | [9] |

| Method B (via dimethylformamide diethylacetal) | 3 steps | 45-50% | Shorter route, milder conditions | [9] |

| Scale-up optimized route | 3 steps (modified) | ~50% | Reduced hydrazine usage, higher purity | [9] |

| Industrial sodium salt preparation | 4 steps | ~45% | Improved solubility (28 g/L vs 140 mg/L) | [9] |

The pyrimidine ring system in Molidustat represents a critical pharmacophore element that significantly influences binding affinity to hypoxia-inducible factor prolyl hydroxylases [1] [2]. Crystallographic studies have revealed that the pyrimidine nitrogen atom forms essential bidentate coordination with the active site metal ion, specifically coordinating trans to histidine-374 in the prolyl hydroxylase domain 2 active site [2] [3]. This coordination mode differs markedly from the binding observed with factor inhibiting hypoxia-inducible factor, where Molidustat exhibits substantially weaker inhibitory activity with an inhibition constant fifty value of 66 micromolar compared to 7 nanomolar for prolyl hydroxylase domain 2 [2].

The morpholine substituent at the 6-position of the pyrimidine ring contributes significantly to the structure-activity relationship profile of Molidustat [1] [4]. The morpholine moiety extends beyond the active site cavity, positioning itself in a region that does not directly interfere with substrate binding, as evidenced by nuclear magnetic resonance binding studies [5] [6]. This spatial arrangement is crucial for maintaining the compound's selectivity profile while preserving its ability to compete with 2-oxoglutarate for enzyme binding. The morpholine ring adopts a preferred chair conformation, with the oxygen atom providing hydrogen bond acceptor capability that enhances aqueous solubility without significantly increasing lipophilicity [7] [8].

Systematic modifications to the pyrimidine ring have demonstrated that the nitrogen positioning is essential for maintaining metal coordination capabilities [2] [9]. Alternative heterocyclic substitutions at the 6-position have shown variable effects on binding affinity, with the original morpholine substitution providing optimal selectivity for prolyl hydroxylase domain 2 over other family members [10] [11]. The electron-deficient nature of the pyrimidine system, influenced by the morpholine substituent, modulates the basicity and electronic properties necessary for effective metal chelation [8] [12].

| Structural Feature | Description/Value | SAR Relevance |

|---|---|---|

| Pyrazolone Ring | 1,2-dihydro-3H-pyrazol-3-one core with enol tautomer | Essential for metal coordination and HIF-PH binding |

| Pyrimidine Ring | 6-(morpholin-4-yl)pyrimidin-4-yl substituent | Critical for bidentate metal coordination via nitrogen |

| Triazole Ring | 1H-1,2,3-triazol-1-yl group at position 4 of pyrazolone | π-π stacking with Tyr303 in 2OG binding pocket |

| Morpholine Ring | Morpholin-4-yl group attached to pyrimidine ring | Extends out of active site, affects pharmacokinetics |

| Molecular Formula | C13H14N8O2 | Optimized scaffold for HIF-PH selectivity |

| Molecular Weight | 314.309 g/mol | Suitable for oral bioavailability |

Triazole Moiety Modifications and Pharmacophore Requirements

The 1,2,3-triazole ring in Molidustat serves as a crucial pharmacophore component that engages in π-π stacking interactions with tyrosine-303 residue within the 2-oxoglutarate binding pocket of prolyl hydroxylase domains [2] [3]. This interaction is fundamental to the inhibitor's mechanism of action, as it allows Molidustat to compete effectively with the natural substrate 2-oxoglutarate. The triazole ring positioning enables it to occupy the same binding site as the glycinamide side chains found in other clinical prolyl hydroxylase inhibitors such as roxadustat and daprodustat, despite Molidustat's structurally distinct architecture [2] [6].

The geometric requirements for optimal triazole binding have been elucidated through comparative crystallographic studies [9] [13]. The 1,2,3-triazole isomer provides the optimal geometry for prolyl hydroxylase binding, maintaining proper spatial relationships with the critical tyrosine-303 residue [2]. Modifications to the triazole ring, including substitutions at various positions, can significantly alter the selectivity profile and binding characteristics of the inhibitor [14] [12]. The triazole moiety functions as an effective 2-oxoglutarate carboxylate bioisostere, validating its utility in the design of 2-oxoglutarate oxygenase inhibitors [2].

Structure-activity relationship studies have demonstrated that the triazole ring orientation is precisely positioned to maximize binding interactions while maintaining selectivity for prolyl hydroxylase domains over other 2-oxoglutarate-dependent oxygenases [2] [12]. The π-electron system of the triazole ring provides essential aromatic interactions that stabilize the inhibitor-enzyme complex, contributing to the submicromolar binding constants observed for Molidustat [10] [6]. Alternative triazole substitution patterns have been explored, revealing that modifications can modulate enzyme specificity, particularly regarding the differential inhibition of prolyl hydroxylase domain isoforms [12].

| Target Enzyme | IC50 (nM) | Binding Mode | Key Interactions |

|---|---|---|---|

| PHD1 | 480 | Bidentate metal coordination | Pyrazolone-pyrimidine metal chelation |

| PHD2 | 280 | Bidentate metal coordination | Pyrazolone-pyrimidine metal chelation + triazole π-π stacking |

| PHD3 | 450 | Bidentate metal coordination | Pyrazolone-pyrimidine metal chelation |

| FIH | 66000 | Weak inhibition | Different coordination mode |

Steric and Electronic Effects of Morpholine Derivatives

The morpholine ring system in Molidustat exhibits unique steric and electronic properties that contribute significantly to its pharmacological profile [7] [15] [8]. The six-membered saturated heterocycle containing both nitrogen and oxygen atoms provides a distinctive combination of hydrogen bonding capability, reduced basicity compared to purely nitrogen-containing rings, and favorable steric bulk that enhances binding selectivity [7] [8]. The oxygen atom in the morpholine ring introduces a negative inductive effect that reduces the electron density on the nitrogen, resulting in decreased basicity relative to piperidine or other nitrogen heterocycles [8].

Conformational analysis of morpholine derivatives has revealed that the ring preferentially adopts a chair conformation, similar to cyclohexane, which provides predictable spatial arrangements for substituents [16] [17]. The morpholine ring in Molidustat extends beyond the prolyl hydroxylase active site, occupying a region that does not significantly interfere with substrate binding while contributing to the overall binding affinity and selectivity [5] [6]. This positioning allows the morpholine moiety to influence pharmacokinetic properties, including aqueous solubility and metabolic stability, without directly participating in the primary enzyme-inhibitor interactions [7] [8].

Electronic effects of the morpholine ring system contribute to the overall binding characteristics through modulation of the pyrimidine ring electronics [8]. The electron-withdrawing nature of the morpholine oxygen affects the electronic distribution within the pyrimidine system, influencing the metal coordination properties essential for prolyl hydroxylase inhibition [10]. Steric effects of the morpholine ring provide additional selectivity by creating a specific spatial arrangement that favors binding to prolyl hydroxylase domains over structurally related 2-oxoglutarate oxygenases [2] [7].

| Structural Feature | SAR Findings | Impact on Activity |

|---|---|---|

| Morpholine ring conformation | Chair conformation preferred | Stabilizes binding conformation |

| Oxygen vs nitrogen positioning | Oxygen provides H-bond acceptor capability | Enhances aqueous solubility |

| Ring size variations | 6-membered ring optimal for binding | Maintains proper geometry for PHD interaction |

| Substitution patterns | N-4 position critical for attachment | Required for pyrimidine linkage |

| Electronic effects | Electron-deficient system due to oxygen | Modulates basicity and binding |

| Steric considerations | Bulk increases without raising lipophilicity | Improves pharmacokinetic properties |

Metal Chelation Properties and Iron-Binding Kinetics

Molidustat exhibits distinctive metal chelation properties that are fundamental to its mechanism of action as a prolyl hydroxylase inhibitor [18] [10]. The compound coordinates to the active site iron through a bidentate binding mode, utilizing the pyrazolone nitrogen-2 and pyrimidine nitrogen atoms to form stable chelation complexes [2] [3]. This coordination geometry positions the inhibitor trans to histidine-374 and aspartate-315 residues in the prolyl hydroxylase domain 2 active site, effectively competing with the natural substrate 2-oxoglutarate for metal binding [2] [10].

The iron-binding kinetics of Molidustat demonstrate rapid association with the enzyme-metal complex and formation of stable inhibitor-enzyme complexes [10] [6]. Nuclear magnetic resonance studies have revealed that Molidustat binds with submicromolar dissociation constants, indicating high affinity for the target enzymes [6]. The inhibition constant fifty values for Molidustat against prolyl hydroxylase domains range from 280 to 480 nanomolar under standard assay conditions, with prolyl hydroxylase domain 2 showing the highest affinity [10] [11].

Concentration-dependent studies have demonstrated that Molidustat's inhibitory potency is significantly influenced by 2-oxoglutarate concentrations, with up to 10-fold increases in potency observed when 2-oxoglutarate levels are reduced from 20 to 0.3 micromolar [10]. This concentration dependence confirms the competitive inhibition mechanism and highlights the importance of 2-oxoglutarate binding site occupancy. In contrast, variations in iron and ascorbate concentrations by factors of 30 and 200, respectively, do not significantly alter the inhibitor potency, indicating that the inhibition constant fifty values remain well below the iron concentration used in assays [10].

The metal chelation properties of Molidustat are distinguished from traditional iron chelators by the compound's specific targeting of enzyme-bound iron rather than free iron in solution [18] [12]. This selectivity is achieved through the precise geometric arrangement of the chelating groups, which are optimized for coordination within the enzyme active site rather than for general iron sequestration [2] [10]. Time-dependent stabilization studies have shown that Molidustat forms stable complexes with the prolyl hydroxylase-iron system, with complex formation occurring within minutes and remaining stable over extended periods [10].

| Property | Characteristics | Concentration Dependence |

|---|---|---|

| Metal coordination mode | Bidentate coordination | IC50 values: 280-480 nM |

| Chelation geometry | Trans to His-374 and Asp-315 | Optimal at physiological pH |

| Iron binding affinity | High affinity for Fe(II) | Submicromolar binding constants |

| Coordination sites | Pyrazolone N2 and pyrimidine N | Metal-dependent binding |

| Binding kinetics | Rapid association, stable complex | Time-dependent stabilization |

| 2-Oxoglutarate competition | Competitive inhibition mechanism | 10-fold increase in potency at low 2OG |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

1-Nonene